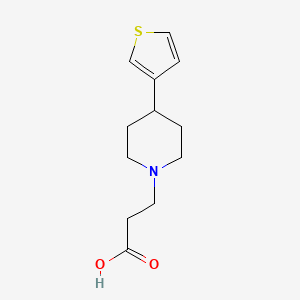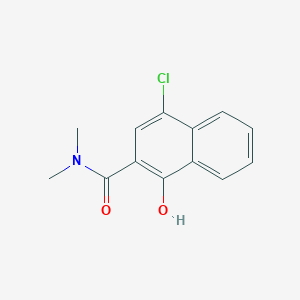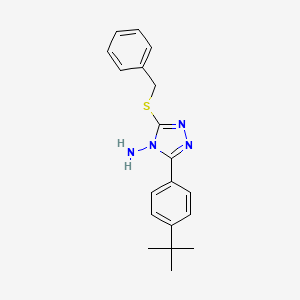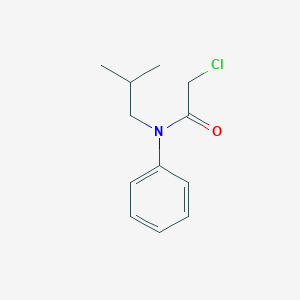
5-Propyl-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propyl-2,3-dihydropyridazin-3-one (PDHP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PDHP is a heterocyclic compound that belongs to the pyridazine family and has a molecular formula of C8H12N2O.
作用機序
The mechanism of action of 5-Propyl-2,3-dihydropyridazin-3-one is not fully understood. However, it has been suggested that 5-Propyl-2,3-dihydropyridazin-3-one exerts its biological effects by modulating various signaling pathways in cells. 5-Propyl-2,3-dihydropyridazin-3-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit various biochemical and physiological effects. 5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. 5-Propyl-2,3-dihydropyridazin-3-one has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
5-Propyl-2,3-dihydropyridazin-3-one has several advantages for lab experiments. 5-Propyl-2,3-dihydropyridazin-3-one is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. 5-Propyl-2,3-dihydropyridazin-3-one is also relatively inexpensive compared to other compounds with similar properties.
However, 5-Propyl-2,3-dihydropyridazin-3-one also has some limitations for lab experiments. 5-Propyl-2,3-dihydropyridazin-3-one is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. 5-Propyl-2,3-dihydropyridazin-3-one is also relatively toxic, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 5-Propyl-2,3-dihydropyridazin-3-one. One possible direction is the development of 5-Propyl-2,3-dihydropyridazin-3-one-based compounds for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another possible direction is the development of 5-Propyl-2,3-dihydropyridazin-3-one-based insecticides and fungicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of 5-Propyl-2,3-dihydropyridazin-3-one and its potential applications in materials science.
合成法
5-Propyl-2,3-dihydropyridazin-3-one can be synthesized by the reaction of 3-acetyl-2,5-dimethylpyrazine with propylhydrazine in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and yields 5-Propyl-2,3-dihydropyridazin-3-one as a white crystalline solid. The purity of 5-Propyl-2,3-dihydropyridazin-3-one can be improved by recrystallization from a suitable solvent.
科学的研究の応用
5-Propyl-2,3-dihydropyridazin-3-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. 5-Propyl-2,3-dihydropyridazin-3-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In agriculture, 5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit insecticidal and fungicidal properties. 5-Propyl-2,3-dihydropyridazin-3-one has also been studied for its potential use as a plant growth regulator.
In materials science, 5-Propyl-2,3-dihydropyridazin-3-one has been studied for its potential use as a precursor for the synthesis of various organic compounds such as pyridazine-based polymers and liquid crystals.
特性
IUPAC Name |
4-propyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAXTEYYGLOLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-2,3-dihydropyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)

![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)






![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)
